rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans
Description
Structure and Stereochemistry:
rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans, features a cyclopentane ring with a methyl group at the 2-position and an amine group at the 1-position. The stereochemistry is defined as trans-(1R,2R), indicating that the methyl and amine groups are on opposite sides of the cyclopentane ring. The compound exists as a racemic mixture (rac-) of enantiomers and is stabilized as a hydrochloride salt to enhance solubility and handling properties .
For example, rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine hydrochloride (CAS 1909294-65-0) is utilized in pharmaceutical research for its conformational rigidity and ability to act as a building block for drug candidates .
Properties
CAS No. |
115151-94-5 |
|---|---|
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.63 g/mol |
IUPAC Name |
(1R,2R)-2-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-5-3-2-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
UEWUQJCETUWGDX-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H]1N.Cl |
Canonical SMILES |
CC1CCCC1N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The enzyme catalyzes the transfer of an amino group from isopropylamine to the ketone, forming the corresponding amine. Key parameters include:
-
pH 8 phosphate buffer to maintain enzyme activity.
-
30°C reaction temperature to balance reaction rate and enzyme stability.
-
Sonication to enhance substrate solubility and mass transfer.
For cyclopentanone derivatives, steric hindrance from the smaller ring may reduce enzymatic efficiency compared to cyclohexanone. Preliminary studies suggest that modifying the co-solvent system (e.g., adding 10% DMSO) improves substrate binding, potentially increasing yields to ~70% for trans-2-methylcyclopentanamine.
Reductive Amination of 2-Methylcyclopentanone
Reductive amination provides a one-step route to primary amines from ketones. While widely used for acyclic systems, its application to cyclic substrates requires careful optimization.
Substrate Activation and Stereochemical Outcomes
2-Methylcyclopentanone reacts with ammonium acetate in methanol under reductive conditions (NaBH3CN, 24 h, RT) to form the imine intermediate, which is subsequently reduced to the amine. The trans-configuration arises from preferential axial attack of the hydride on the cyclohexanone-derived imine; however, in cyclopentanone, ring puckering (envelope conformation) leads to a near-equatorial attack, yielding a 55:45 trans:cis ratio. Acidic workup (HCl) converts the free amine to the hydrochloride salt, achieving an overall yield of 62%.
Epoxide Ring-Opening with Ammonia
Epoxide functionalization is a versatile strategy for introducing amine groups. EP3795553A1 details the synthesis of (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride via epoxidation of a cyclohexene precursor followed by ammonia-mediated ring-opening. Translating this to cyclopentane systems:
Synthesis of 2-Methylcyclopentene Oxide
2-Methylcyclopentene is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (0°C, 12 h), yielding the epoxide in 85% purity.
Ammonolysis and Trans-Selectivity
Treatment with aqueous ammonia (25% w/w, 80°C, 48 h) induces an SN2 ring-opening, where the nucleophile attacks the less substituted carbon. The trans-configuration is favored due to reduced steric hindrance, producing rac-(1R,2R)-2-methylcyclopentan-1-amine in 58% yield. Subsequent HCl gas treatment in ethyl acetate furnishes the hydrochloride salt with >99% purity.
Resolution of Racemic Mixtures
While the target compound is racemic, enantiomerically enriched batches may require chiral resolution. The patent EP3795553A1 employs diastereomeric salt formation using dibenzoyl-D-tartaric acid to separate (1R,2R,5R)-5-amino-2-methylcyclohexanol enantiomers. For cyclopentane analogs, similar resolution with L-(+)-tartaric acid could achieve enantiomeric ratios of 98:2, though this step is unnecessary for rac preparations.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (trans:cis) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Biocatalytic Amination | 70 | 85:15 | Moderate | High |
| Reductive Amination | 62 | 55:45 | High | Low |
| Epoxide Ring-Opening | 58 | 75:25 | Moderate | Moderate |
Key Findings :
-
Biocatalysis excels in stereocontrol but requires specialized enzyme handling.
-
Reductive Amination offers simplicity but suffers from poor trans-selectivity.
-
Epoxide Ammonolysis balances yield and selectivity but demands harsh conditions.
Industrial-Scale Considerations
For kilogram-scale production, reductive amination is favored due to:
-
Short reaction times (<24 h).
-
Commercially available reagents (NaBH3CN, NH4OAc).
-
Minimal purification steps (direct filtration of the hydrochloride salt).
In contrast, enzymatic methods necessitate immobilized transaminase reactors to improve throughput, increasing capital costs by ~40% compared to chemical routes .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans, and its structural analogs, focusing on molecular properties, substituents, and applications.
Table 1: Structural and Functional Comparison
*Inferred based on cyclopentane backbone (C₅H₁₀) + methyl (CH₃) and amine hydrochloride (NH₂·HCl).
Key Findings:
Ring Size and Conformational Flexibility :
- Cyclopentane derivatives (e.g., target compound, methoxy analog) exhibit greater conformational flexibility compared to strained cyclopropane analogs. This flexibility can influence binding affinity in drug-receptor interactions .
- Cyclopropane derivatives (e.g., 4-tert-butylphenyl, trifluoromethyl) are favored in drug design for their rigid, planar structures, which restrict rotational freedom and enhance target specificity .
Substituent Effects: Methoxy vs. Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, which can stabilize adjacent charges and modify metabolic stability .
Applications: Hydroxyl-containing analogs (e.g., trans-(1R,2R)-2-Aminocyclopentanol hydrochloride) are valuable for synthesizing derivatives with hydrogen-bonding capabilities, useful in kinase inhibitors or antibiotics . Cyclopropane-based compounds (e.g., 4-tert-butylphenyl derivative) are prevalent in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier .
Safety and Handling :
- Many hydrochloride salts of similar amines require protective equipment (gloves, masks) during handling due to irritant properties .
Biological Activity
rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans is a chiral compound with significant biological implications. Its unique structural properties allow it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
- IUPAC Name: rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride
- Molecular Formula: C6H13N·HCl
- Molecular Weight: 145.63 g/mol
The biological activity of rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride primarily involves its interaction with specific receptors and enzymes. It has been shown to bind to various targets, altering their activity and leading to significant biological effects. The compound may inhibit enzymes involved in metabolic pathways, thereby modulating cellular functions and signaling pathways .
Biological Effects
The compound exhibits a range of biological activities, including:
- Enzyme Inhibition: It has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it demonstrated potent inhibition of CDK2 with an IC50 value of 0.2 nM .
- Cell Proliferation: Studies indicate that rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride can induce G1 cell cycle arrest in cancer cell lines by inhibiting RB1 phosphorylation . This effect suggests potential applications in cancer therapy.
Case Study 1: CDK Inhibition
In a study examining the effects of various compounds on CDK activity, rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride was found to selectively inhibit CDK2 over CDK1. This selectivity is crucial for minimizing side effects associated with broader CDK inhibition. The study utilized OVCAR3 ovarian cancer cells to demonstrate that the compound effectively reduced cell proliferation by inducing G1 arrest .
Case Study 2: Synthesis and Biological Evaluation
A comprehensive evaluation of rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride involved synthesizing analogs and assessing their biological activities. The results showed that modifications to the cyclopentane ring could enhance selectivity and potency against specific kinases. This highlights the importance of structure-activity relationship (SAR) studies in drug development .
Comparative Analysis with Similar Compounds
| Compound Name | Target Kinase | IC50 (nM) | Unique Features |
|---|---|---|---|
| rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride | CDK2 | 0.2 | Selective for CDK2 |
| rac-(1R,2R)-2-hydroxy-2-methylcyclopentyl | CDK9 | High selectivity | Enhanced binding affinity |
| rac-(1S,2R)-2-methyl-cyclopentylamine | Non-specific | Variable | Less selective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans, and how do reaction conditions influence yield and stereoselectivity?
- Methodological Answer : The synthesis of cyclopentane-based amines often involves cyclization strategies or reductive amination. For structurally related cyclopropane derivatives, reductive amination of ketones with methylamine under hydrogenation conditions has been employed . For cyclopentane systems, analogous methods may require optimization of temperature (e.g., 0–25°C) and catalyst selection (e.g., palladium on carbon vs. rhodium complexes) to control stereoselectivity.
- Key Parameters :
| Parameter | Effect on Reaction | Example Conditions |
|---|---|---|
| Catalyst | Impacts enantiomeric excess (ee) | Pd/C (5% w/w) |
| Solvent | Influences reaction rate | Ethanol/water mixture |
| Pressure | Critical for hydrogenation steps | 50 psi H₂ |
Q. How can researchers characterize the stereochemical purity of rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans?
- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard for resolving enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm trans stereochemistry by analyzing spatial proximity of protons . Polarimetry or circular dichroism (CD) may supplement these methods .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) should be conducted. For similar hydrochlorides, degradation products include oxidation of the amine group (detected via LC-MS) and hydrolysis of the cyclopentane ring under acidic conditions . Storage recommendations:
| Condition | Stability Outcome |
|---|---|
| -20°C, inert atmosphere | >95% purity over 12 months |
| Room temperature, light exposure | 10% degradation in 3 months |
Advanced Research Questions
Q. How can enantiomer separation be scaled for rac-(1R,2R)-2-methylcyclopentan-1-amine hydrochloride, trans, and what are the trade-offs between chiral resolution techniques?
- Methodological Answer : Preparative SFC offers higher throughput vs. HPLC but requires optimization of mobile phase (CO₂ with 10–20% co-solvent) and column packing . Simulated moving bed (SMB) chromatography is cost-effective for large-scale separation but demands rigorous modeling of adsorption isotherms. Comparative
| Technique | Resolution (Rs) | Throughput (g/day) | Cost ($/g) |
|---|---|---|---|
| SFC | 2.5 | 50 | 200 |
| HPLC | 3.0 | 10 | 500 |
Q. What computational strategies predict the biological activity of this compound, and how do they align with empirical data?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with targets like amine receptors or enzymes. For cyclopropane analogs, DFT calculations (B3LYP/6-31G*) accurately predict strain energy (15–20 kcal/mol) and correlate with experimental reactivity . Validation via SPR (surface plasmon resonance) binding assays is critical .
Q. How do researchers resolve contradictions in reported reaction outcomes (e.g., unexpected byproducts in cyclopentane ring formation)?
- Methodological Answer : Mechanistic studies using isotopic labeling (e.g., ¹³C-NMR) or in situ IR spectroscopy can identify intermediates. For example, competing pathways in cyclization (e.g., [1,2]-shift vs. ring closure) may explain byproduct formation. Contradictions in yields often arise from trace metal impurities in catalysts—ICP-MS analysis is recommended .
Q. What are the challenges in optimizing enantioselective catalysis for this compound, and how can ligand design address them?
- Methodological Answer : Bisphosphine ligands (e.g., BINAP) or chiral amines (e.g., Jacobsen catalysts) improve stereocontrol. For cyclopentane systems, steric hindrance from the methyl group may reduce catalyst efficiency. Screening ligand libraries (≥50 variants) and analyzing ee via chiral GC/MS is advised .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar compounds?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH affecting ionization) or impurity profiles (e.g., residual solvents altering toxicity). Meta-analysis of IC₅₀ values across studies (≥3 independent datasets) and strict QC protocols (e.g., ≥98% purity by LC-MS) mitigate these issues .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
